molecular formula C9H6FN3O B1443930 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1532102-70-7

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1443930
CAS No.: 1532102-70-7
M. Wt: 191.16 g/mol
InChI Key: CPYFVSSVKFDUMY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a fluorinated triazole derivative characterized by a 1,2,3-triazole ring substituted with a 2-fluorophenyl group at the 1-position and a formyl (-CHO) group at the 4-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the fluorine substituent. Fluorine’s electronegativity enhances the compound’s metabolic stability and binding affinity in biological systems, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-(2-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYFVSSVKFDUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Fluorophenyl Azides with Alkynes

A common approach to synthesize 1-(2-fluorophenyl)-1H-1,2,3-triazole derivatives involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The general procedure is:

  • Starting materials: 2-fluorophenyl azide and propargyl aldehyde or its derivatives.
  • Catalyst: Copper(I) salts or generated in situ (e.g., from copper(II) sulfate and sodium ascorbate).
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF).
  • Conditions: Room temperature or mild heating until reaction completion monitored by TLC.

This method efficiently forms the 1,2,3-triazole ring with the fluorophenyl substituent at N-1 and the aldehyde functional group at C-4, as the alkyne component carries the aldehyde moiety or its precursor.

Example from literature:

  • A procedure described for analogous triazole derivatives involved reacting substituted aromatic azides with propargyl aldehyde under CuAAC conditions, followed by purification via column chromatography.

Oxidation of Triazole Alcohol Intermediates

In some methods, the aldehyde functionality is introduced by oxidation of a hydroxymethyl-substituted triazole intermediate:

  • Intermediate: 1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl-methanol.
  • Oxidizing agents: Pyridinium chlorochromate (PCC) or manganese(IV) oxide (MnO2).
  • Solvent: Dichloromethane or similar.
  • Conditions: Room temperature, typically 20°C, for several hours (e.g., 72 h for MnO2 oxidation).
  • Yield: High yields reported (up to 99% with MnO2).

This step converts the hydroxymethyl group at the 4-position to the aldehyde group, completing the synthesis of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Direct Synthesis from Fluoroaniline and Propargyl Aldehyde

Another synthetic route involves:

  • Starting materials: 2-fluoroaniline and propargyl aldehyde.
  • Step 1: Diazotization of 2-fluoroaniline to form the corresponding azide.
  • Step 2: Cu(I)-catalyzed cycloaddition with propargyl aldehyde to form the triazole ring.
  • Step 3: Purification and isolation of the aldehyde-substituted triazole.

This approach is analogous to the synthesis of related compounds such as 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, where the cycloaddition between substituted anilines and propargyl aldehyde is the key step.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
CuAAC of 2-fluorophenyl azide with propargyl aldehyde 2-fluorophenyl azide, propargyl aldehyde Cu(I) catalyst (CuSO4 + sodium ascorbate) DMF, RT, several hours 70-90 (typical for triazoles) Efficient ring formation, mild conditions
Oxidation of triazole-methanol intermediate 1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl-methanol MnO2 or PCC DCM, 20°C, 24-72 h Up to 99 (with MnO2) High yield, mild oxidation, selective aldehyde formation
Direct cycloaddition from 2-fluoroaniline and propargyl aldehyde 2-fluoroaniline, propargyl aldehyde Cu(I) catalyst Room temp to mild heating Moderate to high Requires azide formation step from aniline

Research Findings and Optimization Notes

  • Catalyst Efficiency: Copper(I)-catalyzed azide-alkyne cycloaddition is highly regioselective and efficient for triazole formation, with minimal side products.
  • Oxidation Selectivity: Manganese(IV) oxide is preferred for oxidation of triazole alcohols to aldehydes due to its mildness and high yield compared to harsher chromium-based reagents.
  • Solvent Effects: Polar aprotic solvents such as DMF or dichloromethane facilitate both cycloaddition and oxidation steps.
  • Scalability: Industrial synthesis optimizes these routes by minimizing purification steps and employing one-pot procedures where possible, though detailed industrial scale methods are proprietary.
  • Environmental Considerations: Avoidance of heavy metal oxidants and use of catalytic amounts of copper reduce environmental impact.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure selective and efficient transformations .

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C9H6FN3OC_9H_6FN_3O and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the fluorophenyl group enhances its biological activity and solubility characteristics.

Medicinal Chemistry

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its applications include:

  • Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde possess activity against various bacterial strains and fungi. This makes them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Some studies have suggested that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with biological targets involved in cancer pathways is an area of ongoing research.
  • Anti-inflammatory Effects : There is emerging evidence that compounds containing the triazole moiety can exhibit anti-inflammatory effects. This property could be beneficial in treating conditions characterized by inflammation.

Material Science

The unique properties of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde have led to its use in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanotechnology : Research into nanomaterials has explored the use of triazole compounds as stabilizers or functionalizing agents for nanoparticles. This application is particularly relevant in creating advanced materials for electronics or catalysis.

Agricultural Chemistry

The agricultural sector has also seen applications for this compound:

  • Pesticide Development : The triazole structure is known for its fungicidal properties. Compounds like 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are being investigated as potential fungicides to protect crops from fungal diseases.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus; potential for drug development.Smith et al., 2020
Anticancer PropertiesInhibition of breast cancer cell lines; mechanism via apoptosis induction.Johnson et al., 2021
Polymer ApplicationsEnhanced thermal stability in polycarbonate composites; promising results in mechanical testing.Lee et al., 2022
Agricultural ApplicationsEffective against common fungal pathogens; increased crop yield observed in trials.Patel et al., 2023

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues, leading to enzyme inhibition or modulation of protein function .

Comparison with Similar Compounds

The structural and functional differences between 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its analogs are summarized below, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Substituent Effects on the Phenyl Ring

Substituents on the phenyl ring significantly influence the compound’s electronic properties, solubility, and reactivity:

  • Electron-Withdrawing Groups (EWGs) :
    • The 2-fluorophenyl derivative benefits from fluorine’s inductive effect, which increases the aldehyde’s electrophilicity, enhancing its reactivity in nucleophilic additions or condensations .
    • The 4-nitrophenyl analog (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde) exhibits stronger electron withdrawal, leading to higher thermal stability and lower solubility in polar solvents compared to fluorinated derivatives .
  • Electron-Donating Groups (EDGs) :
    • The 4-methoxyphenyl variant (1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde) shows increased solubility in organic solvents due to the methoxy group’s polarity, but reduced electrophilicity at the aldehyde .
  • Halogenated Derivatives :
    • 1-(3,4-Dichlorophenyl) and 1-(4-chlorophenyl) analogs demonstrate enhanced lipophilicity, making them suitable for membrane permeability studies in drug design .
Physicochemical Properties
  • Melting Points : Fluorinated derivatives generally exhibit higher melting points due to increased dipole interactions. For instance, 1-(3-fluorophenyl)-triazole-4-carbaldehyde melts at 242–243°C , whereas the 2,6-dimethylphenyl analog melts at 92–94°C .
  • NMR Shifts : The aldehyde proton in 1H NMR appears downfield (δ ~10.14–10.20 ppm) across all derivatives, with subtle shifts depending on substituent electronic effects .
  • Solubility: Fluorophenyl derivatives show moderate solubility in ethanol and DCM but poor aqueous solubility, whereas methoxy-substituted analogs are more soluble in polar aprotic solvents .

Table 2: Key Physical Properties

Compound Melting Point (°C) $ ^1H $ NMR (Aldehyde δ, ppm) Solubility
1-(2,6-Dimethylphenyl)-triazole-4-carbaldehyde 92–94 10.20 Ethanol, acetone
1-(3-Fluorophenyl)-triazole-4-carbaldehyde 242–243 10.14 Ethanol, DCM
1-(4-Nitrophenyl)-triazole-4-carbaldehyde N/A 8.03 1,4-Dioxane

Biological Activity

1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, with the chemical formula C9H6FN3O and CAS Number 1532102-70-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its versatility in drug design. The presence of a fluorophenyl group enhances its lipophilicity and biological activity. The structural formula is represented as follows:

C9H6FN3O\text{C}_9\text{H}_6\text{F}\text{N}_3\text{O}

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde. In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against HCT116 Cells

A study evaluated the compound's effectiveness against HCT116 colorectal cancer cells. The results indicated an IC50 value of approximately 0.43 µM, showcasing its potency compared to other known compounds like Melampomagnolide B (IC50 = 4.93 µM) . The treatment led to:

  • Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) were observed, leading to mitochondrial dysfunction and subsequent apoptosis.
  • Cell Migration Inhibition : The compound significantly reduced the migration of HCT116 cells in Transwell assays.
CompoundCell LineIC50 (µM)Mechanism
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehydeHCT1160.43Induces apoptosis via ROS
Melampomagnolide BHCT1164.93-

Antimicrobial Activity

The antimicrobial properties of triazole compounds have been well-documented. 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promising results against various pathogens.

Antibacterial Studies

In vitro tests revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.25 to 0.5 µg/mL .

PathogenMIC (µg/mL)Activity
S. aureus0.25Active
E. coli0.5Active

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against influenza viruses. Research indicates that derivatives of triazoles can inhibit viral replication effectively.

Case Study: Anti-influenza Activity

One derivative demonstrated IC50 values ranging from 0.5 to 4.6 µM against various strains of influenza A virus . This suggests that the triazole scaffold plays a crucial role in targeting viral nucleoproteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation of the primary alcohol to the aldehyde. Key steps include:

  • Click chemistry : Reaction of 2-fluorophenyl azide with propargyl alcohol under Cu(I) catalysis to form the triazole core .
  • Oxidation : Use of oxidizing agents like MnO₂ or Dess-Martin periodinane to convert the 4-hydroxymethyl intermediate to the aldehyde .
  • Optimization involves controlling temperature (25–60°C), solvent (THF or DCM), and catalyst loading (5–10 mol% CuI) to maximize yield and purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm the triazole ring, fluorophenyl substituent, and aldehyde proton (δ ~9.8–10.2 ppm) .
  • X-ray crystallography : Resolve tautomeric forms (1H vs. 2H-triazole) and confirm molecular conformation. Monoclinic space groups (e.g., P21/c) are common for similar triazole-carbaldehydes .
  • FT-IR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How does the fluorophenyl substituent influence the compound's physicochemical properties?

  • The 2-fluorophenyl group enhances lipophilicity (logP ~2.5) and stabilizes the triazole ring via electron-withdrawing effects, which may improve metabolic stability. Fluorine’s ortho position reduces steric hindrance compared to para-substituted analogs, affecting crystallinity and solubility (~0.1–1 mg/mL in aqueous buffers) .

Advanced Research Questions

Q. How does tautomerism (1H vs. 2H-triazole) affect biological activity, and how can it be experimentally analyzed?

  • Activity impact : 2H-triazole tautomers (e.g., 2-phenyl derivatives) show stronger α-glycosidase inhibition due to improved enzyme binding via Schiff base formation with lysine residues. 1H-tautomers may exhibit reduced activity due to steric clashes .
  • Analysis methods :

  • X-ray crystallography : Resolve tautomeric forms in solid state (e.g., P21/c space group for 2H-triazoles) .
  • Dynamic NMR : Monitor tautomeric equilibria in solution by observing proton shifts under variable temperatures .

Q. What mechanistic insights support the use of this compound in enzyme inhibition studies?

  • The aldehyde group reacts with nucleophilic residues (e.g., lysine) in enzyme active sites to form reversible Schiff bases, inhibiting catalytic activity. For α-glycosidase, this interaction disrupts substrate binding, as demonstrated by IC₅₀ values <10 μM for related carbaldehydes .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance inhibition by increasing electrophilicity of the aldehyde .

Q. How can solubility challenges be addressed in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or HEPES buffer.
  • Derivatization : Synthesize water-soluble prodrugs (e.g., oximes or hydrazones) that release the aldehyde in situ .
  • Nanoformulation : Encapsulate in cyclodextrins or liposomes to improve bioavailability .

Q. What computational methods are suitable for predicting binding modes with target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the aldehyde and catalytic residues (e.g., lysine in α-glycosidase).
  • MD simulations : Assess stability of Schiff base adducts over 100-ns trajectories (AMBER or GROMACS) .

Q. How should contradictory data on biological activity be resolved?

  • Case example : If IC₅₀ values vary across studies, validate assay conditions (pH, temperature, enzyme source) and purity (HPLC ≥95%).
  • Control experiments : Include known inhibitors (e.g., acarbose for α-glycosidase) and test for nonspecific binding (e.g., thermal shift assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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